molecular formula C11H10ClN3O2 B4237739 4-chloro-1-(2-methylbenzyl)-3-nitro-1H-pyrazole

4-chloro-1-(2-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No. B4237739
M. Wt: 251.67 g/mol
InChI Key: OBNADJIKKCLYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2-methylbenzyl)-3-nitro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CNP and is a pyrazole derivative.

Mechanism of Action

The mechanism of action of CNP is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins. It has been suggested that CNP may act as an allosteric inhibitor of certain enzymes by binding to a site other than the active site.
Biochemical and Physiological Effects
CNP has been found to have biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins. CNP has also been found to have anti-inflammatory and anti-tumor properties. In addition, it has been found to have an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using CNP in lab experiments include its potential applications in the study of the mechanism of action of certain enzymes and proteins. CNP has also been found to have anti-inflammatory and anti-tumor properties. The limitations of using CNP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CNP. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in the development of new drugs and therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of CNP. Finally, it is important to investigate the potential toxicity of CNP and its effects on the environment.
Conclusion
In conclusion, 4-chloro-1-(2-methylbenzyl)-3-nitro-1H-pyrazole is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction between 4-chloro-1-(2-methylbenzyl)-3-nitropyrazole and potassium carbonate in dimethylformamide. CNP has been found to have anti-inflammatory and anti-tumor properties and has been used in the study of the mechanism of action of certain enzymes and proteins. The limitations of using CNP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action. There are several future directions for the study of CNP, including further investigation of its mechanism of action and its potential applications in the development of new drugs and therapies.

Scientific Research Applications

CNP has been found to have potential applications in scientific research. It has been used in the study of the mechanism of action of certain enzymes and proteins. CNP has also been used in the development of new drugs and therapies. It has been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

4-chloro-1-[(2-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-4-2-3-5-9(8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNADJIKKCLYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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